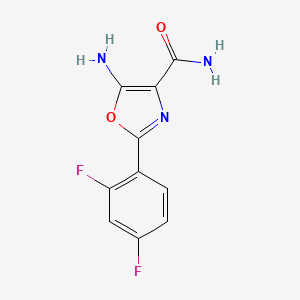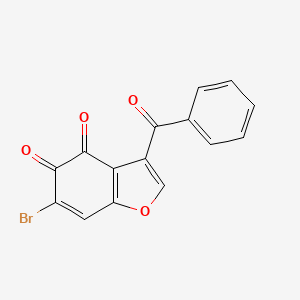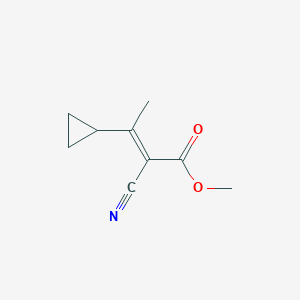![molecular formula C23H20Cl2FN3O4S B4627053 N~1~-[4-(acetylamino)phenyl]-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4627053.png)
N~1~-[4-(acetylamino)phenyl]-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like N1-[4-(acetylamino)phenyl]-N2-(2-chloro-6-fluorobenzyl)-N2-[(4-chlorophenyl)sulfonyl]glycinamide often involves multi-step reactions, starting from basic building blocks to achieve the final structure. Synthesis approaches can include the coupling of chloro- and fluoro- benzyl components with acetylamino phenyl and chlorophenyl sulfonyl fragments, followed by condensation reactions to incorporate the glycinamide moiety. Specific methodologies for the synthesis of similar compounds emphasize the importance of selecting appropriate reagents, catalysts, and conditions to achieve high yields and purity levels (Zhou et al., 2018).
Molecular Structure Analysis
The molecular structure of N1-[4-(acetylamino)phenyl]-N2-(2-chloro-6-fluorobenzyl)-N2-[(4-chlorophenyl)sulfonyl]glycinamide is characterized by the presence of multiple functional groups, including acetylamino, chloro, fluoro, and sulfonyl groups, attached to a central glycinamide scaffold. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are typically employed to elucidate the precise geometric configuration and electronic structure of such compounds. Computational methods like density functional theory (DFT) can provide insights into the electronic properties and reactivity (Wazzan et al., 2016).
Chemical Reactions and Properties
N1-[4-(acetylamino)phenyl]-N2-(2-chloro-6-fluorobenzyl)-N2-[(4-chlorophenyl)sulfonyl]glycinamide can undergo various chemical reactions due to its rich functional group composition. These may include nucleophilic substitutions at the chloro and fluoro sites, acetylation or deacetylation reactions at the amino group, and sulfonation or desulfonation reactions involving the sulfonyl group. The presence of the glycinamide moiety may also facilitate condensation and addition reactions (Macháček et al., 1986).
Physical Properties Analysis
The physical properties of N1-[4-(acetylamino)phenyl]-N2-(2-chloro-6-fluorobenzyl)-N2-[(4-chlorophenyl)sulfonyl]glycinamide, such as melting point, boiling point, solubility in various solvents, and optical properties, are determined by its molecular structure. The compound's solubility can be influenced by the polar sulfonyl and acetylamino groups, whereas its melting and boiling points are affected by the molecular weight and the presence of halogen atoms. Studies on similar compounds provide valuable data for predicting these properties and their impact on the compound's behavior in different environments (Ghassemi et al., 2004).
Chemical Properties Analysis
The chemical stability, reactivity, and interaction with biological molecules of N1-[4-(acetylamino)phenyl]-N2-(2-chloro-6-fluorobenzyl)-N2-[(4-chlorophenyl)sulfonyl]glycinamide are critical for its potential applications. These properties are influenced by the electron-donating and withdrawing effects of the substituents, which can affect the compound's affinity for nucleophiles and electrophiles, its redox potential, and its ability to form hydrogen bonds and other non-covalent interactions. Investigating these aspects can shed light on the compound's mechanism of action and potential uses in various fields (Ilies et al., 2003).
Applications De Recherche Scientifique
Synthetic Methods and Chemical Properties
Synthetic Approaches : Innovative methods for synthesizing compounds related to N1-[4-(acetylamino)phenyl]-N2-(2-chloro-6-fluorobenzyl)-N2-[(4-chlorophenyl)sulfonyl]glycinamide have been explored, including photoheterolysis reactions and oxidative enantioselective α-fluorination techniques. These approaches facilitate the production of aryl- and alkylanilines and highlight the role of different substituents in achieving specific chemical transformations (Fagnoni, Mella, & Albini, 1999); (Li, Wu, & Wang, 2014).
Chemical Reactivity and Applications : Research into the reactivity of sulfonamide derivatives, including those structurally related to N1-[4-(acetylamino)phenyl]-N2-(2-chloro-6-fluorobenzyl)-N2-[(4-chlorophenyl)sulfonyl]glycinamide, has led to the discovery of compounds with potential antitumor activity and novel insights into their interaction with biological targets. These findings suggest avenues for developing more potent and selective inhibitors with therapeutic applications (Ilies et al., 2003).
Potential Biological Applications
Antitumor Properties : Halogenated sulfonamides, including derivatives structurally similar to N1-[4-(acetylamino)phenyl]-N2-(2-chloro-6-fluorobenzyl)-N2-[(4-chlorophenyl)sulfonyl]glycinamide, have been evaluated for their inhibitory activity against tumor-associated carbonic anhydrase isozyme IX. The study uncovered potent inhibitors that could serve as leads for the design of antitumor agents (Ilies et al., 2003).
Enzyme Inhibition for Therapeutic Uses : The synthesis and biological evaluation of novel benzenesulfonamide derivatives, akin to the compound of interest, have revealed significant in vitro antitumor activity against specific cell lines. These insights are crucial for the development of new therapeutic agents targeting diseases like cancer (Fahim & Shalaby, 2019).
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-[(2-chloro-6-fluorophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2FN3O4S/c1-15(30)27-17-7-9-18(10-8-17)28-23(31)14-29(13-20-21(25)3-2-4-22(20)26)34(32,33)19-11-5-16(24)6-12-19/h2-12H,13-14H2,1H3,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLCDGUGNKEZGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN(CC2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(2-furyl)-3-[(4-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4626979.png)
![2-[(2-biphenyl-4-yl-2-oxoethyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4626981.png)

![4-(4-chlorophenyl)-3-(3-methoxyphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4626987.png)
![1-{4-[(2,3-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4626993.png)
![1-(3,4-dichlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4627010.png)
![ethyl 4-[(3-chlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4627031.png)

![2-{4-[(3-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4627038.png)
![1-[2-(2-chlorophenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4627050.png)



![N-(4-methylphenyl)-N'-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4627069.png)